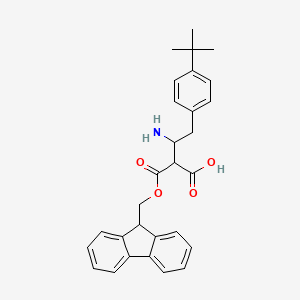3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid
CAS No.:
Cat. No.: VC18770076
Molecular Formula: C29H31NO4
Molecular Weight: 457.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C29H31NO4 |
|---|---|
| Molecular Weight | 457.6 g/mol |
| IUPAC Name | 3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid |
| Standard InChI | InChI=1S/C29H31NO4/c1-29(2,3)19-14-12-18(13-15-19)16-25(30)26(27(31)32)28(33)34-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-26H,16-17,30H2,1-3H3,(H,31,32) |
| Standard InChI Key | YVMKUNOJJNRDQX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name is (2R)-3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid, reflecting its stereochemical configuration at the second carbon (R-enantiomer) . Its molecular formula is C₂₉H₃₁NO₄, with a molecular weight of 457.56 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.2±0.1 g/cm³ | |
| Boiling Point | 651.5±55.0 °C at 760 mmHg | |
| Flash Point | 347.8±31.5 °C | |
| Melting Point | Not reported | |
| Solubility | Organic solvents (DMF, DCM) |
Stereochemical Configuration
The (R)-configuration at the second carbon ensures compatibility with enzymatic systems and influences peptide folding dynamics. The tert-butyl group at the para position of the phenyl ring enhances steric bulk, improving solubility in non-polar solvents and stability during synthetic procedures.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically begins with L-phenylalanine or its derivatives, followed by sequential modifications:
-
Introduction of the tert-butyl group: Achieved via Friedel-Crafts alkylation or directed ortho-metalation strategies.
-
Fmoc Protection: The amino group is protected using Fmoc chloride in dimethylformamide (DMF) with a base (e.g., sodium carbonate).
-
Carboxylic Acid Activation: The final butanoic acid moiety is generated through hydrolysis of a nitrile or ester intermediate.
Critical Reaction Conditions
-
Temperature: 0–25°C for Fmoc protection to minimize racemization.
-
Solvents: Anhydrous DMF or dichloromethane (DCM) to prevent side reactions.
Industrial-Scale Manufacturing
Large-scale production employs automated peptide synthesizers, optimizing reagent stoichiometry and purification via reverse-phase HPLC. Yields exceeding 85% are reported under optimized conditions.
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group serves as a temporary protective moiety, enabling sequential coupling of amino acids to a resin-bound peptide chain. Its orthogonality to tert-butyl-based protective groups allows for selective deprotection under mild basic conditions (e.g., piperidine).
Advantages Over Boc-Protected Analogs
-
Milder Deprotection: Fmoc removal avoids harsh acidic conditions, preserving acid-sensitive residues.
-
Compatibility with Automated Synthesizers: Fmoc chemistry is the gold standard for high-throughput peptide production.
Stabilization of Peptide Structures
The tert-butylphenyl group induces conformational constraints, stabilizing β-turn structures in peptides. This property is exploited in the design of protease inhibitors and receptor antagonists.
Chemical and Physical Stability
Thermal Degradation
Thermogravimetric analysis (TGA) indicates decomposition onset at ~300°C, consistent with the stability of Fmoc-protected compounds .
Hydrolytic Sensitivity
The Fmoc group is susceptible to base-catalyzed cleavage, necessitating anhydrous conditions during storage and handling.
Biological and Pharmacological Relevance
Therapeutic Peptide Design
Incorporation of this amino acid analog into peptide chains enhances:
-
Bioavailability: The tert-butyl group improves membrane permeability.
-
Target Affinity: Steric effects optimize binding to hydrophobic protein pockets.
Case Studies in Drug Development
-
Anticancer Peptides: Derivatives show promise in disrupting protein-protein interactions in oncology targets.
-
Antimicrobial Agents: Modified peptides exhibit enhanced activity against Gram-positive pathogens.
Future Directions and Research Opportunities
-
Enantioselective Synthesis: Developing catalytic asymmetric routes to access (S)-enantiomers for comparative studies.
-
Hybrid Protective Groups: Exploring photolabile alternatives to Fmoc for light-directed synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume